molecular formula C14H16O3 B1597666 3-(4-tert-Butylbenzoyl)acrylic acid CAS No. 97678-86-9

3-(4-tert-Butylbenzoyl)acrylic acid

Cat. No. B1597666
CAS RN: 97678-86-9
M. Wt: 232.27 g/mol
InChI Key: APBQKTQKFFYBES-UHFFFAOYSA-N
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Description

3-(4-tert-Butylbenzoyl)acrylic acid (TBBAA) is an organic compound with an interesting combination of physical and chemical properties. It exhibits fluorescence, optical activity, and photoisomerization, making it highly useful in various scientific experiments.

Molecular Structure Analysis

The molecular formula of TBBAA is C14H16O3. It contains a tert-butylbenzoyl group attached to an acrylic acid moiety. The double bond in the acrylic acid portion provides conjugation, which contributes to its unique properties .

Chemical Reactions Analysis

TBBAA can participate in various reactions, including esterification, hydrolysis, and photochemical processes. Its conjugated system allows for resonance stabilization and reactivity with nucleophiles or electrophiles .

Scientific Research Applications

1. Synthesis and Micellar Behavior of Poly (Acrylic Acid-b-Styrene) Block Copolymers

  • Application Summary: This research involved the synthesis of poly(acrylic acid-b-styrene) (PAA-b-PS) amphiphilic block copolymers by consecutive telomerization of tert-butyl acrylate (tBA), atom transfer radical polymerization (ATRP) with styrene, and hydrolysis .
  • Methods of Application: The PAA-b-PS micelles were prepared by dialysis against water . The resulting block copolymers were characterized by 1H NMR and GPC .
  • Results: The results showed that these amphiphilic block copolymers formed spherical micelles with an average size of 140–190 nm . The critical micelle concentration (CMC) and the kinetic stability of these micelles were investigated by fluorescence technique, using pyrene as a fluorescence probe .

2. Synthesis of N-isopropyl Acrylamide Copolymerized Acrylic Acid

  • Application Summary: This research involved the synthesis of N-isopropyl acrylamide copolymerized acrylic acid .

3. Adhesive Performance of Water-Based Acrylic Pressure-Sensitive Adhesives

  • Application Summary: This research involved the study of the adhesive properties of water-based pressure-sensitive adhesives (PSA). The adhesives were affected by varying the amount of functional monomer acrylic acid (AA) and chain transfer agent, tert-dodecyl mercaptan (TDM) .
  • Methods of Application: Four series of PSA were prepared by emulsion polymerization. Within each polymer series, the AA monomer proportion was held constant between 0.5 and 3.0 phm, and the fraction of the chain transfer agent was varied 0.0 to 0.2 phm .
  • Results: The results showed that the gel content decreased with the increase of the chain transfer agent and with the reduction of AA. All adhesives properties (tack, peel, and shear resistance) improved with the increment of the AA monomer .

4. Tert-Butyl Acrylate (TBA) in Polymers

  • Application Summary: TBA is used to impart specific characteristics and benefits to polymers. The tert-butyl moiety leads to high hydrophobicity. The comparatively high glass transition temperature (Tg 50 °C) imparts hardness to polymers. The branching of the tert-butyl moiety promotes interlocking between different polymer chains .

5. Adhesive Performance of Water-Based Acrylic Pressure-Sensitive Adhesives

  • Application Summary: This research involved the study of the adhesive properties of water-based pressure-sensitive adhesives (PSA). The adhesives were affected by varying the amount of functional monomer acrylic acid (AA) and chain transfer agent, tert-dodecyl mercaptan (TDM) .
  • Methods of Application: Four series of PSA were prepared by emulsion polymerization. Within each polymer series, the AA monomer proportion was held constant between 0.5 and 3.0 phm, and the fraction of the chain transfer agent was varied 0.0 to 0.2 phm .
  • Results: The results showed that the gel content decreased with the increase of the chain transfer agent and with the reduction of AA. All adhesives properties (tack, peel, and shear resistance) improved with the increment of the AA monomer .

6. Tert-Butyl Acrylate (TBA) in Polymers

  • Application Summary: TBA is used to impart specific characteristics and benefits to polymers. The tert-butyl moiety leads to high hydrophobicity. The comparatively high glass transition temperature (Tg 50 °C) imparts hardness to polymers. The branching of the tert-butyl moiety promotes interlocking between different polymer chains .

Safety And Hazards

TBBAA should be handled with care. It may produce flammable gases upon contact with water and is water-reactive. Avoid inhalation, ingestion, and skin contact. Use protective equipment and work in well-ventilated areas .

Future Directions

Research on TBBAA could explore its applications in materials science, photochemistry, and drug development. Investigating its interactions with biological systems and optimizing its properties may lead to novel applications.

properties

IUPAC Name

(E)-4-(4-tert-butylphenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2,3)11-6-4-10(5-7-11)12(15)8-9-13(16)17/h4-9H,1-3H3,(H,16,17)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBQKTQKFFYBES-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902153
Record name NoName_1370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-Butylbenzoyl)acrylic acid

CAS RN

97678-86-9
Record name 97678-86-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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